molecular formula C10H10FNO B15274810 4-(4-Fluorophenyl)-3-methylazetidin-2-one

4-(4-Fluorophenyl)-3-methylazetidin-2-one

Cat. No.: B15274810
M. Wt: 179.19 g/mol
InChI Key: KBHQYCXMBUQREE-UHFFFAOYSA-N
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Description

4-(4-Fluorophenyl)-3-methylazetidin-2-one is a chemical compound that belongs to the class of azetidinones Azetidinones are four-membered lactams, which are cyclic amides

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Fluorophenyl)-3-methylazetidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-fluorobenzaldehyde with methylamine to form an intermediate Schiff base, which is then cyclized using a suitable cyclizing agent like sodium hydride or a similar base .

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and purity. Techniques such as continuous flow synthesis and the use of high-throughput reactors can be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions: 4-(4-Fluorophenyl)-3-methylazetidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of electron-withdrawing groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted azetidinones with various functional groups.

Scientific Research Applications

4-(4-Fluorophenyl)-3-methylazetidin-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-Fluorophenyl)-3-methylazetidin-2-one involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain enzymes and receptors, potentially inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activities .

Comparison with Similar Compounds

Uniqueness: 4-(4-Fluorophenyl)-3-methylazetidin-2-one stands out due to its azetidinone ring structure, which imparts unique chemical reactivity and potential biological activities. The presence of the fluorophenyl group further enhances its properties, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C10H10FNO

Molecular Weight

179.19 g/mol

IUPAC Name

4-(4-fluorophenyl)-3-methylazetidin-2-one

InChI

InChI=1S/C10H10FNO/c1-6-9(12-10(6)13)7-2-4-8(11)5-3-7/h2-6,9H,1H3,(H,12,13)

InChI Key

KBHQYCXMBUQREE-UHFFFAOYSA-N

Canonical SMILES

CC1C(NC1=O)C2=CC=C(C=C2)F

Origin of Product

United States

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